1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid 1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13834553
InChI: InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-8-14(15)6-4-10(5-7-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
SMILES: CC(C)(C)OC(=O)N1CCC12CCC(CC2)C(=O)O
Molecular Formula: C14H23NO4
Molecular Weight: 269.34 g/mol

1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid

CAS No.:

Cat. No.: VC13834553

Molecular Formula: C14H23NO4

Molecular Weight: 269.34 g/mol

* For research use only. Not for human or veterinary use.

1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid -

Specification

Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
IUPAC Name 1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[3.5]nonane-7-carboxylic acid
Standard InChI InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-8-14(15)6-4-10(5-7-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
Standard InChI Key RBQWRFJPUVVUEG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC12CCC(CC2)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCC12CCC(CC2)C(=O)O

Introduction

Molecular and Structural Characteristics

Spirocyclic Architecture

The defining feature of 1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid is its spirocyclic framework, where two rings share a single atom—in this case, a nitrogen atom at the spiro junction . This configuration imposes significant steric constraints while enhancing molecular rigidity, a property often exploited in drug design to improve target binding specificity. The 7-carboxylic acid moiety introduces a polar functional group, enabling hydrogen bonding and salt bridge formation in biological systems.

Protective Groups and Stability

PropertyValueSource
Molecular FormulaC14H23NO4\text{C}_{14}\text{H}_{23}\text{NO}_{4}
Molecular Weight269.34 g/mol
CAS Number1250999-64-4
Boiling PointNot reported
DensityNot reported

Synthetic Methodologies

Multi-Step Synthesis Pathways

The synthesis of 1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid typically involves sequential protection, cyclization, and functionalization steps. A representative route includes:

  • Cyclization of Precursors: Initial formation of the azaspiro[3.5]nonane core via intramolecular alkylation or aza-Michael addition .

  • Boc Protection: Introduction of the Boc group using di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) under basic conditions to shield the amine functionality .

  • Carboxylic Acid Installation: Oxidation or hydrolysis of a pre-existing ester or nitrile group at the 7-position to yield the carboxylic acid .

Critical Reaction Conditions

  • Temperature Control: Cyclization steps often require elevated temperatures (80–120°C) to overcome kinetic barriers .

  • Acid Sensitivity: The Boc group necessitates pH-controlled environments during deprotection to prevent premature cleavage.

  • Purification Challenges: Chromatographic separation is frequently required due to the compound’s polar nature and structural similarity to byproducts .

Biological and Pharmacological Applications

Drug Discovery Intermediates

1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid has been investigated as a building block for protease inhibitors and neurotransmitter analogs. Its spirocyclic structure mimics transition states in enzymatic reactions, making it valuable for designing competitive inhibitors . For example, derivatives of this compound have shown preliminary activity against serine proteases involved in inflammatory pathways.

Comparative Analysis with Related Spirocyclic Compounds

Structural and Functional Divergence

The inclusion of the Boc group and carboxylic acid distinguishes this compound from related azaspiro derivatives. For instance:

Table 2: Comparison with Analogous Compounds

Compound NameKey FeaturesApplications
7-Azaspiro[3.5]nonane-7-carboxylic acidLacks Boc group; free amineIntermediate for peptide coupling
7-Boc-7-azaspiro[3.5]nonane-3-carboxylic acidCarboxylic acid at position 3Antibacterial agent synthesis
2-Oxa-7-azaspiro[3.5]nonane-7-carboxylic acidOxygen atom in spiro frameworkHeterocyclic chemistry scaffold

The Boc-protected derivative exhibits superior stability compared to its unprotected counterpart, enabling its use in prolonged synthetic sequences . Conversely, the absence of the Boc group in 7-azaspiro[3.5]nonane-7-carboxylic acid allows direct participation in amide bond formation without deprotection steps.

Industrial and Research Considerations

Scalability Challenges

Despite its utility, industrial-scale production of 1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid faces hurdles:

  • Cost of Reagents: Boc-protecting agents and specialized catalysts increase synthesis costs .

  • Yield Optimization: Multi-step routes often result in cumulative yield losses, necessitating process intensification .

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